molecular formula C9H17BrO2 B8596191 Methyl 7-bromo-2-methylheptanoate CAS No. 54131-74-7

Methyl 7-bromo-2-methylheptanoate

Cat. No.: B8596191
CAS No.: 54131-74-7
M. Wt: 237.13 g/mol
InChI Key: VEAHFAXXVWTYII-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2-methylheptanoate (C₉H₁₇BrO₂) is a brominated methyl ester characterized by a seven-carbon aliphatic chain with a methyl substituent at position 2 and a bromine atom at position 5. Brominated esters like this are typically synthesized via esterification or alkylation reactions and serve as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry due to the bromine atom’s utility in nucleophilic substitution or elimination reactions .

Properties

CAS No.

54131-74-7

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

methyl 7-bromo-2-methylheptanoate

InChI

InChI=1S/C9H17BrO2/c1-8(9(11)12-2)6-4-3-5-7-10/h8H,3-7H2,1-2H3

InChI Key

VEAHFAXXVWTYII-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCBr)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs differ in ester groups, substituent positions, and functional groups, leading to variations in reactivity, physical properties, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Methyl 7-Bromo-2-Methylheptanoate and Analogs

Compound Molecular Formula Molecular Weight Functional Group Key Substituents Applications
This compound C₉H₁₇BrO₂ 253.14 (calculated) Methyl ester 2-methyl, 7-bromo Intermediate in organic synthesis, drug development (e.g., methylphenidate analogs)
Ethyl 7-bromo-2,2-dimethylheptanoate C₁₁H₂₁BrO₂ 265.19 Ethyl ester 2,2-dimethyl, 7-bromo Potential use in specialty polymers or surfactants due to branching
7-Bromo-2-heptanone C₇H₁₃BrO 193.08 Ketone 7-bromo Precursor for fragrances or agrochemicals via ketone-specific reactions
Methyl 7-bromoheptanoate C₈H₁₅BrO₂ 223.11 Methyl ester 7-bromo (unbranched) Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura)
Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate C₁₆H₂₁BrO₃ 341.24 Ethyl ester, ketone, aryl 4-bromo-2-methylphenyl, 7-oxo Specialty chemical synthesis (e.g., aromatic intermediates)

Key Findings:

Ethyl 7-bromo-2,2-dimethylheptanoate () exhibits enhanced hydrophobicity and thermal stability due to its branched structure, making it suitable for lipid-based formulations .

Functional Group Differences: 7-Bromo-2-heptanone () lacks the ester group, rendering it less reactive toward hydrolysis but more amenable to ketone-specific reactions (e.g., Grignard additions) . Aryl-substituted analogs like Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate () are tailored for aromatic coupling reactions in drug discovery .

Synthetic Applications: Methyl 7-bromoheptanoate () is used in Pd-catalyzed cross-coupling reactions (65–76% yield) under Cs₂CO₃/DMF conditions . The 2-methyl variant may require optimized conditions to mitigate steric effects. Ethyl esters (e.g., ) are preferred in industrial processes due to lower volatility compared to methyl esters .

Safety and Handling :

  • Brominated esters generally require precautions against skin/eye contact and inhalation, as seen in safety protocols for 2-bromo-2-methylpropane (). Proper PPE (gloves, goggles) and ventilation are critical .

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